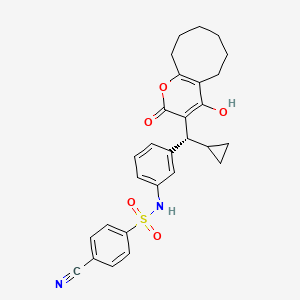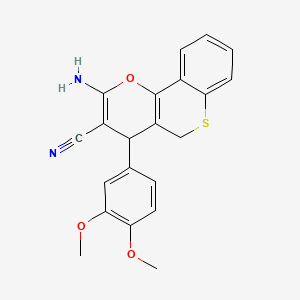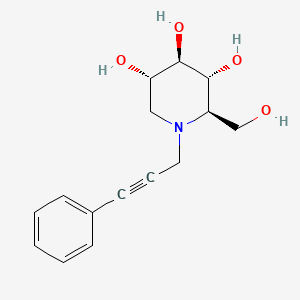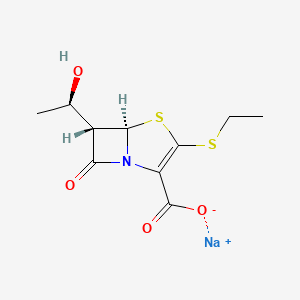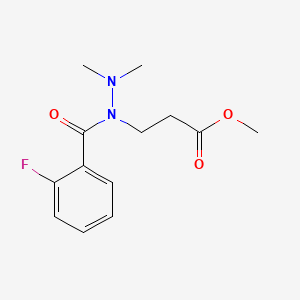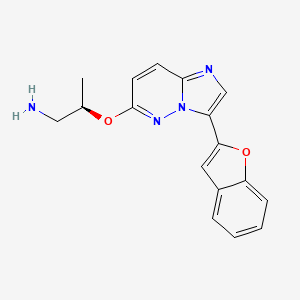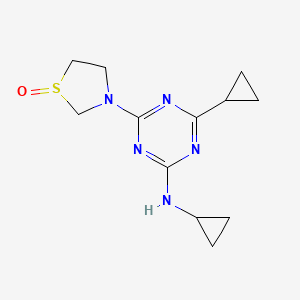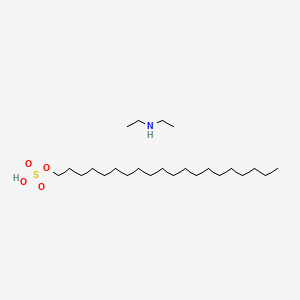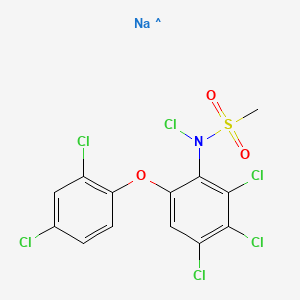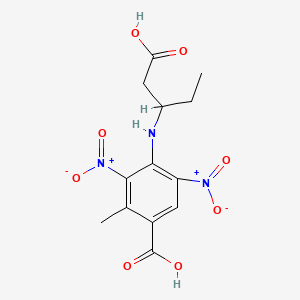
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with nitro groups and an amino group linked to a carboxymethylpropyl chain. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 2-methylbenzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group through a substitution reaction with a suitable amine, such as 1-(carboxymethyl)propylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid depends on its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxymethylpropyl chain may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,5-dinitrobenzoic acid: Lacks the amino and carboxymethylpropyl groups, resulting in different reactivity and applications.
4-Amino-3,5-dinitrobenzoic acid: Similar structure but without the carboxymethylpropyl chain, affecting its solubility and biological activity.
Uniqueness
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid is unique due to the combination of functional groups that impart distinct chemical properties and potential applications. The presence of both nitro and amino groups allows for diverse chemical reactivity, while the carboxymethylpropyl chain enhances solubility and bioavailability, making it a versatile compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
127971-58-8 |
|---|---|
Formule moléculaire |
C13H15N3O8 |
Poids moléculaire |
341.27 g/mol |
Nom IUPAC |
4-(1-carboxybutan-2-ylamino)-2-methyl-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H15N3O8/c1-3-7(4-10(17)18)14-11-9(15(21)22)5-8(13(19)20)6(2)12(11)16(23)24/h5,7,14H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clé InChI |
ICCWTSJUEGQTHG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


